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molecular formula C11H15IO2 B8446125 4-(2-Iodophenoxy)-2-methylbutan-2-ol

4-(2-Iodophenoxy)-2-methylbutan-2-ol

Cat. No. B8446125
M. Wt: 306.14 g/mol
InChI Key: FQWHNYIKXSHNKS-UHFFFAOYSA-N
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Patent
US08987242B2

Procedure details

A mixture of 2-iodophenol (6 g), 3-hydroxy-3-methylbutyl tosylate (7.4 g) and Cs2CO3 (13.3 g) in DMF (120 mL) was stirred at 0° C. for 2 h and at room temperature for 10 h. The mixture was diluted with EtOAc and washed with 1N HCl, saturated NaHCO3 aq., H2O, and brine, and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (Hexane/EtOAc=7/3) to obtain compound aa28-1 (8.02 g) as pale yellow oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].S(C1C=CC(C)=CC=1)(O[CH2:13][CH2:14][C:15]([OH:18])([CH3:17])[CH3:16])(=O)=O.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.CCOC(C)=O>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:13][CH2:14][C:15]([CH3:17])([OH:18])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Name
Quantity
7.4 g
Type
reactant
Smiles
S(=O)(=O)(OCCC(C)(C)O)C1=CC=C(C)C=C1
Name
Cs2CO3
Quantity
13.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 2 h and at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl, saturated NaHCO3 aq., H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (Hexane/EtOAc=7/3)
CUSTOM
Type
CUSTOM
Details
to obtain compound aa28-1 (8.02 g) as pale yellow oil

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
IC1=C(OCCC(C)(O)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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